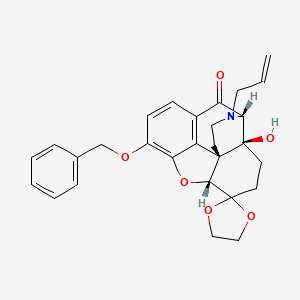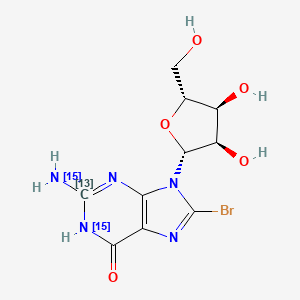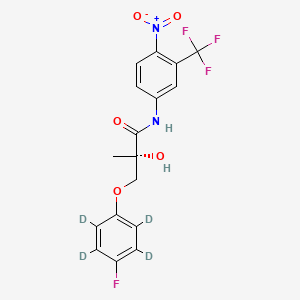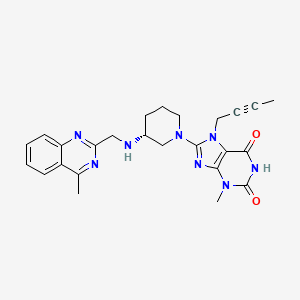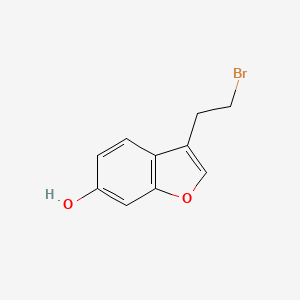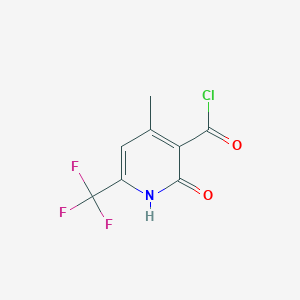
2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, which contribute to its high reactivity and stability. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures, pressures, and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize efficiency and minimize waste. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to achieve consistent and high-quality production.
Chemical Reactions Analysis
Types of Reactions
2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions vary based on the specific reaction pathway and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as hydroxyl or amino groups.
Scientific Research Applications
2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-bis((S)-1-(3,5-dimethylphenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one
- 2,2-bis((S)-1-(3,5-dichlorophenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one
- 2,2-bis((S)-1-(3,5-difluorophenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one
Uniqueness
Compared to similar compounds, 2,2-bis((S)-1-(3,5-bis(Trifluoromethyl)phenyl)ethoxy)-1-(4-fluorophenyl)ethan-1-one stands out due to its high reactivity and stability, attributed to the presence of trifluoromethyl groups. These groups enhance the compound’s chemical and biological properties, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C28H19F13O3 |
|---|---|
Molecular Weight |
650.4 g/mol |
IUPAC Name |
2,2-bis[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C28H19F13O3/c1-13(16-7-18(25(30,31)32)11-19(8-16)26(33,34)35)43-24(23(42)15-3-5-22(29)6-4-15)44-14(2)17-9-20(27(36,37)38)12-21(10-17)28(39,40)41/h3-14,24H,1-2H3/t13-,14-/m0/s1 |
InChI Key |
RPMWPNRBDYOLOT-KBPBESRZSA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)O[C@@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC(C(=O)C2=CC=C(C=C2)F)OC(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864580.png)


![Benz[e]acephenanthrylene-13C6](/img/structure/B13864590.png)

![4-[(1E/Z)-1-[[4-[2-(Methylamino-d3)ethoxy]phenyl]phenylmethylene]propyl]phenol](/img/structure/B13864604.png)
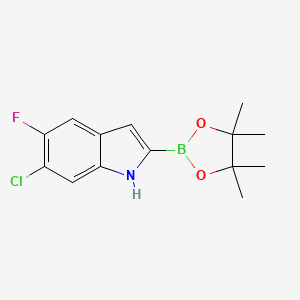
![[3-Methyl-4-(4-piperidyloxy)benzofuran-2-yl]-phenyl-methanone](/img/structure/B13864617.png)
